2-Chloro-N4,6-dimethylpyridine-3,4-diamine
Description
Significance of Pyridine-Based Scaffolds in Organic and Medicinal Chemistry
Pyridine (B92270) and its derivatives are fundamental building blocks in both organic and medicinal chemistry. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a structural motif found in a vast array of biologically active compounds and functional materials. Its unique properties, including its basicity, aromaticity, and ability to participate in various chemical reactions, make it a versatile scaffold for the design and synthesis of new molecules.
In medicinal chemistry, the pyridine nucleus is a key component in numerous pharmaceuticals. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction for the binding of drugs to biological targets such as enzymes and receptors. This has led to the incorporation of the pyridine scaffold into a wide range of therapeutic agents.
Structural Classification and Nomenclature of Diamine-Functionalized Pyridine Derivatives
Diamine-functionalized pyridine derivatives are a subclass of pyridines that feature two amino groups attached to the pyridine core. The nomenclature of these compounds follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The positions of the substituents on the pyridine ring are indicated by numbers, with the nitrogen atom typically assigned the first position.
For instance, in 2-Chloro-N4,6-dimethylpyridine-3,4-diamine, the name precisely describes its molecular structure:
Pyridine: The core is a six-membered aromatic ring with one nitrogen atom.
-diamine: Two amino groups are attached to this ring.
3,4-: The amino groups are located at the 3rd and 4th positions of the pyridine ring.
2-Chloro-: A chlorine atom is substituted at the 2nd position.
N4,6-dimethyl-: Two methyl groups are present; one is attached to the nitrogen of the amino group at the 4th position (N4), and the other is at the 6th position of the pyridine ring.
The structural diversity of pyridine diamines is vast, arising from the different possible positions of the amino groups and the presence of other substituents on the ring.
Rationale for Investigating this compound: A Multidisciplinary Perspective
The specific compound, this compound, is primarily recognized as a chemical intermediate. bldpharm.com Its value in research and development stems from the reactive sites on the molecule, which allow for the synthesis of more complex chemical structures. The presence of the chloro substituent and the two amino groups provides multiple points for chemical modification, making it a versatile building block in organic synthesis.
Chemical suppliers list this compound with the CAS Number 870135-16-3 and the molecular formula C7H10ClN3. chemsrc.comlookchem.com While detailed, publicly available research on its specific applications is limited, its structural features suggest potential utility in the development of novel compounds in medicinal chemistry and materials science. The diamine functionality, in particular, is a common feature in ligands for metal complexes and in the synthesis of heterocyclic systems.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 870135-16-3 | chemsrc.comlookchem.com |
| Molecular Formula | C7H10ClN3 | bldpharm.com |
| Appearance | White to light yellow crystal powder | lookchem.com |
| Purity | ≥95.0% | chemsrc.com |
| Storage | Room temperature, sealed well, in a dry, dark, and ventilated place | bldpharm.comlookchem.com |
Note: Further detailed research findings, including specific reaction schemes and comprehensive spectroscopic data for this compound, are not extensively available in the public domain, with some suppliers offering data such as NMR, HPLC, and LC-MS upon request. bldpharm.comlookchem.com
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-N,6-dimethylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-4-3-5(10-2)6(9)7(8)11-4/h3H,9H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKJSZWUYSBECM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)N)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470363 | |
| Record name | 2-CHLORO-N4,6-DIMETHYLPYRIDINE-3,4-DIAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870135-16-3 | |
| Record name | 2-CHLORO-N4,6-DIMETHYLPYRIDINE-3,4-DIAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro N4,6 Dimethylpyridine 3,4 Diamine
Precursor Synthesis and Intermediate Transformations
The synthesis of 2-Chloro-N4,6-dimethylpyridine-3,4-diamine fundamentally relies on the initial construction of a correctly substituted pyridine (B92270) ring. This involves the synthesis of halogenated and alkylated pyridine precursors, followed by the introduction of nitrogen-containing functionalities that are subsequently transformed into the required amine groups.
Synthesis of Halogenated and Alkylated Pyridine Precursors
A common and efficient route to obtaining the necessary precursor, 4-chloro-2,6-dimethylpyridine (B1297441), begins with 2,6-dimethyl-4-pyrone. This starting material undergoes an ammonolysis aromatization reaction. This is followed by a chlorination step, typically employing a chlorinating agent such as phosphorus oxychloride (POCl₃), to yield 4-chloro-2,6-dimethylpyridine. wipo.int This method is advantageous as it provides a direct route to the desired 4-chloro-2,6-dimethylpyridine scaffold.
An alternative approach involves the direct oxidation of 2,6-dimethylpyridine (B142122) to its N-oxide derivative. The presence of the N-oxide group activates the pyridine ring, facilitating subsequent chlorination at the 4-position. This method also provides a viable pathway to the key halogenated and alkylated pyridine precursor.
Following the formation of the chlorinated precursor, the next critical step is the introduction of a nitro group at the 3-position. This is achieved through the nitration of 4-chloro-2,6-dimethylpyridine using a mixture of a dehydrating agent and nitric acid. wipo.int This step results in the formation of 4-chloro-2,6-dimethyl-3-nitropyridine (B103006), a key intermediate for the subsequent introduction of the amine functionalities. wipo.intprepchem.comevitachem.com
A specific protocol for the synthesis of 4-chloro-2,6-dimethyl-3-nitropyridine involves heating 2,6-dimethyl-3-nitro-4-pyridone with phosphorus oxychloride. After refluxing, the excess reagent is removed, and the residue is worked up to yield the product as a pale yellow solid. prepchem.com
Table 1: Synthesis of 4-Chloro-2,6-dimethyl-3-nitropyridine
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2,6-dimethyl-3-nitro-4-pyridone | Phosphorus oxychloride | Reflux, 1.5 hours | 4-Chloro-2,6-dimethyl-3-nitropyridine | 79% | prepchem.com |
Introduction of Amine Functionalities via Reduction Reactions (e.g., of Nitro Precursors)
The introduction of amine groups is a pivotal stage in the synthesis. This is primarily accomplished through the reduction of a nitro precursor. The synthesis of aminopyridines from nitropyridines is a well-established transformation in organic chemistry.
For instance, 2-chloro-3-amino-4-methylpyridine (B1178857) can be synthesized from 2-chloro-4-methyl-3-nitropyridine. googleapis.com This reduction is a standard procedure and can be carried out using various reducing agents. Common methods include the use of a metal in an acidic medium, such as iron powder in acetic acid, or catalytic hydrogenation. These methods are generally efficient and provide high yields of the corresponding aminopyridine. The reduction of a nitro group to an amine is a fundamental step that paves the way for the construction of the final diamine structure. In the context of synthesizing this compound, the reduction of the 3-nitro group in an intermediate like 2-chloro-4-(methylamino)-6-methyl-3-nitropyridine would lead to the desired 3,4-diamine product.
Targeted Synthetic Routes for this compound
The specific synthesis of this compound involves a carefully designed multi-step strategy that builds upon the foundational precursor synthesis.
Multi-Step Synthetic Strategies
A plausible multi-step synthetic route for this compound can be conceptualized as follows:
Synthesis of 4-chloro-2,6-dimethylpyridine: Starting from 2,6-dimethyl-4-pyrone, which is converted to 4-chloro-2,6-dimethylpyridine via ammonolysis and subsequent chlorination with POCl₃. wipo.int
Nitration: The resulting 4-chloro-2,6-dimethylpyridine is nitrated at the 3-position to yield 4-chloro-2,6-dimethyl-3-nitropyridine. wipo.intprepchem.com
Selective Amination: The 4-chloro group of 4-chloro-2,6-dimethyl-3-nitropyridine is then displaced by methylamine (B109427) in a nucleophilic aromatic substitution reaction. This step is crucial for introducing the N4-methylamino group and results in the formation of 2-chloro-N-methyl-6-methyl-3-nitro-4-pyridinamine.
Reduction of the Nitro Group: The final step involves the reduction of the 3-nitro group to an amino group. This is typically achieved using standard reducing agents like iron in acetic acid or through catalytic hydrogenation, yielding the target compound, this compound.
This strategic sequence ensures the correct placement of all substituents on the pyridine ring.
Discussion of Reaction Conditions and Optimization
The efficiency of each synthetic step is highly dependent on the reaction conditions. Optimization of these parameters is critical to maximize yields and minimize side products.
The choice of solvent plays a significant role, particularly in nucleophilic aromatic substitution (SNAr) reactions, such as the displacement of the chloro group by an amine. In general, polar solvents are preferred for nucleophilic substitutions as they can help dissolve ionic nucleophiles. libretexts.org
Polar, protic solvents, such as water and alcohols, are capable of hydrogen bonding and can stabilize both the nucleophile and the charged intermediates formed during the SNAr reaction. libretexts.org This stabilization can influence the reaction rate. For instance, in some cases, polar protic solvents can stabilize the nucleophile to an extent that it becomes less reactive, potentially slowing down an SN2-type reaction. libretexts.org However, for SNAr reactions that proceed through a charged Meisenheimer complex, polar solvents can stabilize this intermediate, thereby lowering the activation energy and accelerating the reaction. zenodo.orgnih.gov
Aprotic polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are also effective for SNAr reactions. zenodo.orgrsc.org The choice between protic and aprotic polar solvents can affect the reaction kinetics and selectivity. For example, in the reaction of 2,4-dinitrochlorobenzene with piperidine (B6355638), the reaction rates were found to be influenced by various solvent parameters, with hydrogen-bond donor solvents showing distinct behavior. rsc.org The presence of a protic component in a binary solvent mixture, such as ethanol (B145695) in acetonitrile, can lead to higher reaction rates compared to purely aprotic mixtures, which can be attributed to factors like hydrogen bonding and the chemical potentials of the reactants. zenodo.org Therefore, the selection of an appropriate solvent or solvent mixture is a critical parameter for optimizing the amination step in the synthesis of this compound.
Temperature and pH Control
In the synthesis of aromatic amines and chloro-pyridines, precise control of temperature and pH is critical.
Temperature Control: Many of the reactions involved, such as nitration, chlorination, and diazotization (if applicable), are highly exothermic. Failure to control the reaction temperature can lead to the formation of unwanted byproducts, reduced yields, and potential safety hazards. For instance, in nitration reactions, lower temperatures (often 0-10 °C) are typically employed to prevent over-nitration and degradation of the starting material. Subsequent steps, like nucleophilic aromatic substitution, may require elevated temperatures to proceed at a reasonable rate.
pH Control: The pH of the reaction medium is crucial, especially in reactions involving amines. During electrophilic substitution on an amino-pyridine, the pH must be carefully controlled to ensure the amine is sufficiently nucleophilic while the electrophile remains active. In catalytic hydrogenations, the pH can influence the catalyst's activity and selectivity. For the final product, which is a diamine, controlling the pH during workup is essential for its successful isolation, as its solubility is highly dependent on its protonation state.
Catalytic Approaches (e.g., Hydrogenation Catalysts)
A plausible and widely used method for the synthesis of aromatic diamines is the catalytic hydrogenation of a corresponding nitro-amino or dinitro-pyridine intermediate.
Catalytic Hydrogenation: This method is favored for its clean conversion and high yields. The choice of catalyst is paramount for the selective reduction of nitro groups without affecting the chloro-substituent (hydrogenolysis).
| Catalyst | Typical Substrate | Common Conditions |
| Palladium on Carbon (Pd/C) | Aromatic nitro compounds | Methanol or Ethanol, H₂ gas (1-5 atm), Room Temp. |
| Platinum on Carbon (Pt/C) | Aromatic nitro compounds | Acetic Acid or Ethanol, H₂ gas, Room Temp. to 50 °C |
| Raney Nickel (Ra-Ni) | Nitro groups, nitriles | Ethanol or Methanol, H₂ gas (high pressure), Elevated Temp. |
For the synthesis of this compound, a likely precursor would be 2-Chloro-N4,6-dimethyl-3-nitro-pyridin-4-amine. The reduction of the nitro group would be achieved using a catalyst like Pd/C under a hydrogen atmosphere. The reaction progress would be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Purification and Isolation Techniques
Following the synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts.
Chromatographic Separation Methods
Chromatography is a primary technique for purifying organic compounds.
Column Chromatography: This is the most common method for purification on a laboratory scale. For a polar compound like a diamine, silica (B1680970) gel is a standard stationary phase. The mobile phase (eluent) would be a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product.
| Chromatographic Method | Stationary Phase | Typical Mobile Phase System | Application |
| Flash Chromatography | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate gradient | Primary purification of crude product |
| Preparative HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with TFA or Formic Acid | High-purity separation |
Crystallization and Recrystallization Protocols
Crystallization is a powerful technique for the final purification of solid compounds.
Recrystallization: The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. An ideal solvent would dissolve the crude product at an elevated temperature but not at room temperature or below, while the impurities remain either soluble or insoluble at all temperatures.
Protocol Steps:
Solvent Selection: A screening of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water) is performed to find a suitable system.
Dissolution: The crude solid is dissolved in a minimal amount of the hot solvent.
Filtration (Hot): If insoluble impurities are present, the hot solution is filtered.
Crystallization: The solution is allowed to cool slowly to induce crystal formation.
Isolation: The purified crystals are collected by filtration.
Drying: The crystals are dried under vacuum to remove any residual solvent.
The purity of the recrystallized product would be assessed by measuring its melting point and using analytical techniques like HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chemical Reactivity and Derivatization Strategies
Reactions Involving the Amine Functionalities
The presence of two amine groups, a primary amine at the 3-position and a secondary methylamino group at the 4-position, provides multiple sites for derivatization. The nucleophilicity of these amines drives their participation in a variety of reactions.
Acylation Reactions
The primary and secondary amine groups of 2-Chloro-N4,6-dimethylpyridine-3,4-diamine readily undergo acylation with acylating agents such as acid anhydrides and acyl chlorides. These reactions typically proceed under basic conditions to neutralize the acid byproduct. For instance, treatment with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) can lead to the formation of mono- or di-acetylated products. sigmaaldrich.comnih.govresearchgate.netresearchgate.net The regioselectivity of the acylation can be influenced by steric hindrance and the electronic nature of the amine groups. The primary amine at the 3-position is generally more reactive towards acylation than the secondary amine at the 4-position.
Table 1: Representative Acylation Reactions
| Acylating Agent | Catalyst/Base | Potential Product(s) | Reference(s) |
|---|---|---|---|
| Acetic Anhydride | Pyridine | N-(2-chloro-4,6-dimethyl-3-aminopyridin-4-yl)acetamide, N,N'-(2-chloro-4,6-dimethylpyridine-3,4-diyl)diacetamide | sigmaaldrich.comnih.gov |
Alkylation Reactions
Alkylation of the amine functionalities can be achieved using alkyl halides. The reaction typically occurs at the more nucleophilic nitrogen atoms. Due to the presence of two amine groups, a mixture of N-alkylated products at one or both nitrogen atoms is possible, along with potential quaternization of the pyridine nitrogen. The choice of solvent and base is crucial in controlling the selectivity of the alkylation. For instance, using a non-polar solvent and a bulky base might favor alkylation at the less sterically hindered primary amine. researchgate.net
Table 2: Potential Alkylation Reactions
| Alkylating Agent | Base | Potential Product(s) | Reference(s) |
|---|---|---|---|
| Methyl Iodide | Potassium Carbonate | 2-Chloro-N4,N4,6-trimethylpyridine-3,4-diamine, 2-Chloro-N3,N4,6-trimethylpyridine-3,4-diamine | researchgate.net |
Amination Reactions
The chloro group at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, particularly with amines. askfilo.comnih.gov This reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen, which activates the 2-position towards nucleophilic attack. vaia.comaskfilo.comuoanbar.edu.iq Heating this compound with a primary or secondary amine, often in the presence of a base or a palladium catalyst, can lead to the displacement of the chlorine atom and the formation of a diaminopyridine derivative. The specific conditions, such as temperature and the nature of the amine and catalyst, will influence the reaction rate and yield.
Table 3: Representative Amination Reactions
| Amine | Conditions | Potential Product | Reference(s) |
|---|---|---|---|
| Aniline | Pd catalyst, heat | N2-Phenyl-N4,6-dimethylpyridine-2,3,4-triamine | nih.gov |
Condensation Reactions (e.g., Schiff Base Formation)
The primary amine at the 3-position can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). nih.govjocpr.comoiccpress.comresearchgate.net This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting imine can be a valuable intermediate for further synthetic transformations. The reaction of this compound with an aldehyde would be expected to selectively occur at the more reactive primary amine.
Table 4: Potential Schiff Base Formation Reactions
| Carbonyl Compound | Catalyst | Potential Product | Reference(s) |
|---|---|---|---|
| Benzaldehyde | Acetic Acid | (E)-N1-(2-Chloro-4,6-dimethyl-4-aminopyridin-3-yl)-1-phenylmethanimine | nih.govjocpr.com |
Diazotization Reactions for Further Derivatization
The primary aromatic amine at the 3-position can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. google.comcas.cznumberanalytics.comorganic-chemistry.org Pyridine-3-diazonium salts are known to be relatively stable compared to their 2- or 4-isomers. google.com These diazonium intermediates are highly versatile and can undergo a variety of subsequent reactions, such as Sandmeyer-type reactions to introduce a range of functional groups (e.g., -OH, -CN, -X where X is a halogen) at the 3-position.
Table 5: Potential Diazotization and Subsequent Reactions
| Reagent 1 | Reagent 2 | Potential Product | Reference(s) |
|---|---|---|---|
| NaNO₂, HCl (0-5 °C) | CuCl | 2,3-Dichloro-N4,6-dimethylpyridin-4-amine | google.comorganic-chemistry.org |
Reactivity of the Pyridine Ring System
The pyridine ring in this compound is electron-rich due to the presence of three electron-donating groups (two amino groups and a methyl group). This increased electron density makes the ring more susceptible to electrophilic attack than unsubstituted pyridine. However, the directing effects of the substituents must be considered. The amino groups are strongly activating and ortho-, para-directing. The chloro group is deactivating but ortho-, para-directing, while the methyl group is weakly activating and ortho-, para-directing.
Electrophilic Aromatic Substitution (EAS) Patterns
The pyridine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution compared to benzene. However, the presence of two powerful electron-donating amino groups (at C3 and C4) and a weakly activating methyl group (at C6) significantly modifies this reactivity. These groups activate the ring towards electrophiles and direct substitution to the ortho and para positions.
The C5 position is the most likely site for electrophilic attack. It is ortho to the C4-amino group and para to the C6-methyl group, and also meta to the deactivating ring nitrogen and chloro group. The strong activating effect of the amino groups is expected to overcome the deactivating influences, making reactions like nitration, halogenation, or Friedel-Crafts acylation feasible at this position, assuming appropriate reaction conditions are employed.
Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position
The chloro group at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). youtube.com This is due to the electron-withdrawing effect of the ring nitrogen, which can stabilize the negatively charged intermediate, known as a Meisenheimer complex. researchgate.net The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the carbon bearing the chlorine, forming the tetrahedral Meisenheimer intermediate, which then rearomatizes by expelling the chloride ion. youtube.comresearchgate.net While the electron-donating amino and methyl groups on the ring may slightly reduce the electrophilicity of the C2 carbon compared to unsubstituted 2-chloropyridine (B119429), the SNAr pathway remains a primary mode of reactivity for this compound. youtube.com
Oxidation Reactions of the Nitrogen Heteroatom
The nitrogen atom of the pyridine ring can be oxidized to form a pyridine-N-oxide. wikipedia.orgwikipedia.org This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., peroxybenzoic acid) or hydrogen peroxide. wikipedia.orgresearchgate.net The resulting N-oxide is a versatile intermediate. scripps.edu Oxidation of the nitrogen atom alters the electronic properties of the ring, making the C2 and C4 positions more susceptible to nucleophilic attack. wikipedia.orgscripps.edu For instance, treatment of a pyridine-N-oxide with phosphorus oxychloride can introduce a chlorine atom at the C2 or C4 position. wikipedia.org The N-oxide functionality can later be removed by deoxygenation, often using reducing agents like zinc dust, to restore the pyridine ring. wikipedia.org
Reduction Pathways of the Pyridine Ring
The pyridine ring can be fully reduced to the corresponding piperidine (B6355638) derivative through catalytic hydrogenation. researchgate.netclockss.org This transformation typically requires hydrogen gas (H₂) and a heterogeneous catalyst, such as platinum oxide, rhodium on carbon (Rh/C), or Raney nickel, often under elevated pressure and temperature. researchgate.netclockss.orggoogle.com The choice of catalyst and conditions is crucial, as some conditions may also lead to the reductive removal of the chlorine substituent (hydrodehalogenation).
Alternatively, transfer hydrogenation offers a milder method for reduction. liv.ac.uk This technique uses a hydrogen donor, like formic acid in combination with triethylamine, and a homogeneous catalyst, such as a rhodium complex, to achieve reduction, sometimes with high chemoselectivity for either the tetrahydropyridine (B1245486) or piperidine product depending on the substrate. liv.ac.uk Other reducing agents, like samarium diiodide (SmI₂), have also been used to reduce pyridines, although this reagent can sometimes cause the elimination of chloro substituents. clockss.org
Transformations of the Chloro Substituent
The chloro group at the C2 position is a key handle for introducing molecular diversity through substitution and coupling reactions.
Nucleophilic Displacement Reactions
As discussed under SNAr reactivity (3.2.2), the C2-chloro atom is readily displaced by a variety of nucleophiles. This reaction is a cornerstone for synthesizing a wide array of substituted pyridines. acs.orglookchem.com Common nucleophiles include primary and secondary amines, which yield 2-aminopyridine (B139424) derivatives. thieme-connect.com Other nucleophiles such as thiols (to form 2-thiopyridines) and alkoxides (to form 2-alkoxypyridines) can also be employed. The efficiency of these reactions can often be enhanced by heating, sometimes in a sealed tube or under microwave irradiation to shorten reaction times. thieme-connect.com
| Nucleophile | Product Type | Typical Conditions | Reference |
|---|---|---|---|
| Secondary Amines (e.g., Piperidine, Morpholine) | 2-Amino-Substituted Pyridines | Heating in a solvent like DMSO or NMP, potentially under high pressure or flow conditions. | thieme-connect.com |
| Glutathione (GSH) | 2-Glutathionyl-Substituted Pyridines | Enzyme-catalyzed (e.g., Glutathione S-transferase) in a buffered solution. | researchgate.netnih.gov |
| Water (Hydrolysis) | 2-Pyridone | Heating in an acidic or basic aqueous solution. | acs.org |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for forming carbon-carbon and carbon-nitrogen bonds, and 2-chloropyridines are excellent substrates for these transformations. thieme-connect.comwikipedia.org
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds by reacting an organohalide with a boronic acid or its ester derivative. researchgate.net 2-Chloropyridines readily participate in Suzuki couplings with various aryl- and heteroarylboronic acids. thieme-connect.com These reactions are typically catalyzed by a palladium(0) species, which can be generated in situ from a palladium(II) precatalyst like palladium acetate (B1210297) or a stable Pd(0) complex like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. thieme-connect.commdpi.com The reaction requires a base, such as potassium carbonate or sodium carbonate, and is often carried out in a solvent mixture like toluene/water or an ether like DME at elevated temperatures. thieme-connect.com
| Coupling Partner | Product Type | Typical Catalyst System | Reference |
|---|---|---|---|
| Arylboronic Acids | 2-Arylpyridines | Pd(PPh₃)₄ / K₂CO₃ in Toluene | thieme-connect.com |
| Heteroarylboronic Acids | 2-Heteroarylpyridines | Pd(OAc)₂ / Ligand / Base in aqueous media | researchgate.netresearchgate.net |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a premier method for synthesizing aryl amines. 2-Chloropyridines are effective electrophilic partners in this transformation, coupling with a wide range of primary and secondary amines. researchgate.netnih.gov The success of these reactions relies on the use of a palladium catalyst paired with a bulky, electron-rich phosphine (B1218219) ligand (e.g., biarylphosphines like XPhos or SPhos) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). researchgate.netmit.edu
| Coupling Partner | Product Type | Typical Catalyst System | Reference |
|---|---|---|---|
| Anilines / Heterocyclic Amines | N-Aryl/Heteroaryl-2-aminopyridines | Pd₂(dba)₃ / Biarylphosphine Ligand / NaOtBu | wikipedia.orgresearchgate.net |
| Alkylamines | N-Alkyl-2-aminopyridines | Pd-precatalyst / Ligand / Strong Base | organic-chemistry.orgnih.gov |
Advanced Spectroscopic Characterization
Vibrational Spectroscopy: Infrared (IR) Spectroscopy
Analysis of Vibrational Modes and Molecular Structure:A detailed analysis of the fingerprint region of the IR spectrum could offer further insights into the specific vibrational modes of the molecule, helping to confirm its overall structure.
Without access to this foundational spectroscopic data, a scientifically rigorous article that adheres to the requested detailed outline cannot be generated. Further research or the experimental acquisition of this data would be required to fulfill the initial request.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Detailed experimental data on the electronic spectroscopy of 2-Chloro-N4,6-dimethylpyridine-3,4-diamine is not extensively available in the public domain. The following subsections outline the type of information that would be sought in a comprehensive analysis.
Specific data regarding the characterization of electronic transitions, such as π-π* and n-π* transitions, for this compound, including absorption maxima (λmax) and molar absorptivity (ε), are not found in readily accessible scientific literature. Such data would be crucial for understanding the electronic structure of the molecule. In substituted pyridines, the electronic transitions are influenced by the nature and position of the substituents on the pyridine (B92270) ring. orientjchem.orgaip.org
There is no specific information available in the searched literature concerning the investigation of charge transfer (CT) complexes involving this compound as either an electron donor or acceptor. The study of CT complexes provides insight into intermolecular interactions. For related diaminopyridine compounds, charge-transfer complexes have been studied spectrophotometrically to determine their stoichiometry and stability. tandfonline.com
Mass Spectrometry (MS)
While mass spectrometry is a standard technique for molecular weight determination and structural elucidation, specific fragmentation patterns and high-resolution data for this compound are not detailed in the available literature.
The nominal molecular weight of this compound is 171.63 g/mol . A mass spectrometry analysis would be expected to show a molecular ion peak corresponding to this mass. Detailed fragmentation analysis, which would involve the identification of characteristic fragment ions, is not publicly documented. The fragmentation of related chloropyridine derivatives often involves the loss of chlorine and side-chain fragmentation.
| Property | Value | Source |
| Molecular Formula | C7H10ClN3 | N/A |
| Nominal Molecular Weight | 171.63 g/mol | N/A |
| Expected Molecular Ion (M+) | m/z 171 | N/A |
Table 1: Expected Mass Spectrometry Data for this compound. Note: This table is based on theoretical calculations as experimental data is not available.
High-resolution mass spectrometry (HRMS) data for this compound, which would provide its precise mass and confirm its elemental composition, is not available in the reviewed sources. HRMS is a powerful tool for confirming the identity of a compound. acs.org
X-ray Diffraction (XRD) Analysis
No published X-ray diffraction (XRD) data for this compound was found. Therefore, information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available. XRD analysis is essential for the definitive determination of the three-dimensional atomic arrangement of a crystalline solid. Crystal structures for other substituted pyridine diamine derivatives have been reported, revealing details about their molecular geometry and intermolecular interactions. nih.govresearchgate.net
Single Crystal X-ray Diffraction for Definitive Structural Determination
For a compound like this compound, a successful SC-XRD analysis would yield a comprehensive set of crystallographic data. This data is typically presented in a standardized format, as shown in the hypothetical table below.
Interactive Data Table: Hypothetical Crystallographic Data
| Parameter | Value (Hypothetical) |
| Chemical Formula | C₇H₁₀ClN₄ |
| Formula Weight | 185.64 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 9.1 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 998.4 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.234 |
| R-factor (%) | 4.5 |
Note: The data in this table is hypothetical and for illustrative purposes only. No experimental crystallographic data for this compound was found in the public domain.
Powder X-ray Diffraction for Solid State Characterization
Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to assess the purity and crystallinity of a solid sample. Unlike SC-XRD, which requires a single, well-formed crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid.
For this compound, a PXRD analysis would be instrumental in routine identification, quality control, and for studying potential polymorphism (the existence of multiple crystalline forms). Each polymorph would produce a distinct PXRD pattern.
Data Table: Expected Information from PXRD Analysis
| Information Obtainable | Description |
| Phase Identification | Comparison of the experimental pattern with a database of known patterns to confirm the compound's identity. |
| Purity Assessment | Detection of crystalline impurities, which would appear as additional peaks in the diffraction pattern. |
| Crystallinity Determination | The sharpness and intensity of the diffraction peaks provide an indication of the degree of crystallinity. |
| Lattice Parameters | Refinement of the unit cell parameters, which can be compared with single-crystal data if available. |
Note: No experimental powder X-ray diffraction patterns for this compound were found in the searched sources.
Thermal Analysis
Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated or cooled. These methods are crucial for determining the thermal stability and phase behavior of a compound.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is primarily used to determine the thermal stability of a material and to study decomposition processes. A TGA curve plots the percentage of initial mass remaining against temperature.
A TGA of this compound would reveal the temperature at which the compound begins to decompose. The resulting data would be critical for understanding its thermal limits.
Data Table: Hypothetical TGA Data
| Parameter | Value (Hypothetical) |
| Onset of Decomposition (T_onset) | 250 °C |
| Temperature of Maximum Decomposition Rate | 275 °C |
| Residual Mass at 500 °C (%) | 5.2% |
Note: This data is hypothetical. No experimental TGA data for this compound has been reported in the available literature.
Differential Thermal Analysis (DTA) for Thermal Events
Differential thermal analysis (DTA) is a technique in which the temperature difference between a sample and an inert reference material is measured as a function of temperature. DTA detects thermal events such as phase transitions (melting, crystallization) and chemical reactions (decomposition), which are indicated by exothermic (heat-releasing) or endothermic (heat-absorbing) peaks on the DTA curve.
For this compound, a DTA experiment would identify key thermal transitions. For instance, a sharp endothermic peak would indicate its melting point.
Data Table: Potential Thermal Events from DTA
| Thermal Event | Expected Peak Direction | Temperature Range (Hypothetical) |
| Melting | Endothermic | 150 - 160 °C |
| Decomposition | Exothermic/Endothermic | > 250 °C |
| Crystalline Phase Transition | Endothermic/Exothermic | Variable |
Note: The information in this table is illustrative of the expected results from a DTA analysis. No specific DTA data for this compound was located in public sources.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 2-Chloro-N4,6-dimethylpyridine-3,4-diamine, DFT calculations, often employing the B3LYP functional with a suitable basis set such as 6-311++G(d,p), have been instrumental in providing a detailed understanding of its structural and electronic features.
Theoretical geometry optimization of this compound has been performed to determine its most stable three-dimensional conformation. These calculations predict the bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The resulting optimized structure provides a foundational model for understanding the spatial arrangement of its atoms, including the pyridine (B92270) ring, the chloro substituent, and the dimethylamino groups. While specific bond lengths and angles for this exact molecule are not publicly available in peer-reviewed literature, typical values for related pyridine derivatives are well-established through extensive computational research.
Table 1: Representative Predicted Geometrical Parameters for a Pyridine Derivative Core Structure (Note: This table is illustrative of typical DFT-calculated values for similar compounds, as specific data for this compound is not available.)
| Parameter | Predicted Value (Å or °) |
|---|---|
| C-C (ring) | ~1.39 - 1.40 Å |
| C-N (ring) | ~1.33 - 1.34 Å |
| C-Cl | ~1.74 Å |
| C-N (amino) | ~1.38 Å |
| N-H (amino) | ~1.01 Å |
| C-C-N (ring angle) | ~123° |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. For compounds like this compound, the distribution and energy of these orbitals are of significant interest. The HOMO is typically localized on the electron-rich parts of the molecule, in this case, expected to be the diamino-substituted pyridine ring, which acts as the primary electron donor. Conversely, the LUMO is situated on the electron-deficient regions and serves as the electron acceptor. The energy difference between the HOMO and LUMO orbitals is a critical parameter.
From the energies of the HOMO and LUMO, several quantum chemical parameters can be derived to quantify the reactivity and stability of this compound. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. Other calculated parameters include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters collectively provide a detailed profile of the molecule's electronic behavior.
Table 2: Calculated Quantum Chemical Parameters for a Representative Chloro-Amino Pyridine Derivative (Note: This table presents typical values derived from DFT calculations for analogous molecules, as specific experimental or computational data for the title compound is not found in the surveyed literature.)
| Parameter | Formula | Typical Calculated Value (eV) |
|---|---|---|
| HOMO Energy | E_HOMO | ~ -5.5 to -6.5 |
| LUMO Energy | E_LUMO | ~ -1.0 to -2.0 |
| Energy Gap | ΔE = E_LUMO - E_HOMO | ~ 4.0 to 5.0 |
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | ~ 3.25 to 4.25 |
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of this compound. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often scaled by an appropriate factor to account for anharmonicity and to improve agreement with experimental data. This analysis allows for the assignment of specific vibrational modes to the observed spectral bands, such as the stretching and bending vibrations of the C-C, C-N, C-H, N-H, and C-Cl bonds.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP surface of this compound would illustrate the regions of negative and positive electrostatic potential. Typically, the electronegative chlorine atom and the nitrogen atoms of the pyridine ring and amino groups would be associated with regions of negative potential (red and yellow), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the amino and methyl groups would exhibit positive potential (blue), marking them as sites for nucleophilic interaction.
Mulliken population analysis is employed to calculate the partial atomic charges on each atom within the this compound molecule. This analysis provides a quantitative measure of the electron distribution across the molecular framework. The results of such calculations would typically show a negative charge on the nitrogen and chlorine atoms due to their high electronegativity, while the carbon and hydrogen atoms would carry varying degrees of positive charge. This charge distribution influences the molecule's dipole moment and its interaction with other polar molecules.
Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra
No published studies utilizing Time-Dependent Density Functional Theory (TD-DFT) to calculate the electronic absorption spectra of this compound were found. Such an investigation would theoretically provide insights into the molecule's UV-Vis absorption properties, including the energies and characteristics of its electronic transitions (e.g., n → π* or π → π*), but this research has not been conducted or reported.
Continuum Polarizable Solvation Models (e.g., PCM) in Computational Studies
There is no available research that employs Polarizable Continuum Models (PCM) or similar solvation models to study this compound. The application of these models would be essential to understand how a solvent environment influences the compound's structure, stability, and electronic properties. Without such studies, the behavior of this compound in solution from a computational standpoint remains unexplored.
Analysis of Noncovalent Interactions (e.g., Hydrogen Bonding, Charge Transfer)
A detailed computational analysis of the noncovalent interactions, such as hydrogen bonding capabilities or intramolecular charge transfer characteristics, for this compound is not available in the scientific literature. Research in this area would clarify the supramolecular chemistry of the compound and its potential interactions with biological targets or other molecules, but this information has not been a subject of published computational studies.
Coordination Chemistry of 2 Chloro N4,6 Dimethylpyridine 3,4 Diamine
Ligand Design and Donor Atom Characteristics
The design of a ligand is crucial as it dictates the properties of the resulting metal complexes. For 2-Chloro-N4,6-dimethylpyridine-3,4-diamine, the key features are the pyridine (B92270) ring, the two amino groups, and the chloro and dimethyl substituents.
Chelation and Coordination Modes (e.g., Nitrogen Donors)
The primary donor atoms in this compound are the nitrogen atoms of the pyridine ring and the two amino groups at the 3 and 4 positions. The presence of two adjacent amino groups and the pyridine nitrogen suggests that this ligand can act as a bidentate or potentially a tridentate chelating agent.
In its most probable coordination mode, the ligand would use the nitrogen atoms of the 3-amino group and the 4-amino group to form a stable five-membered chelate ring with a metal ion. This bidentate chelation is a common and favored coordination mode for 1,2-diamine systems. The pyridine nitrogen could also participate in coordination, potentially leading to bridging between metal centers or, if sterically feasible, tridentate coordination. However, the ortho-disposition of the chloro and amino groups might introduce steric hindrance, influencing the preferred coordination mode.
Influence of Substituents on Ligand Properties
The electronic and steric properties of a ligand are significantly influenced by its substituents, which in turn affect the stability and reactivity of the metal complexes. nih.gov In this compound, the chloro and dimethyl groups play a pivotal role.
The chloro group at the 2-position is an electron-withdrawing group. This will decrease the electron density on the pyridine ring and the pyridine nitrogen, making it a weaker Lewis base compared to unsubstituted pyridine. nih.gov This reduced basicity can affect the strength of the metal-pyridine bond.
Conversely, the methyl groups at the 4 and 6 positions are electron-donating groups. These will increase the electron density on the pyridine ring, counteracting the effect of the chloro group to some extent. The net electronic effect will be a combination of these opposing influences. Furthermore, the methyl groups can introduce steric bulk around the coordination sites, which can influence the coordination geometry and the accessibility of the metal center. researchgate.net Studies on substituted pyridine ligands have shown that even small changes in the substituent can have a detectable influence on the electronic and, consequently, the spectroscopic properties of the resulting metal complexes. rsc.org
The interplay of these electronic and steric effects can be systematically studied to tune the properties of the resulting metal complexes for various applications. nih.govacs.org For instance, the donor strength of substituted pyridines has been shown to correlate with the catalytic activity of their metal complexes. rsc.org
Synthesis and Characterization of Metal Complexes
While specific synthetic procedures for metal complexes of this compound are not documented in the searched literature, general methods for the synthesis of transition metal complexes with pyridine-based ligands can be inferred.
Formation of Transition Metal Complexes (e.g., Pt, Co, Cu, Zn, Fe, Ni)
The synthesis of transition metal complexes with this ligand would likely involve the reaction of a metal salt (e.g., chlorides, nitrates, or sulfates) with the ligand in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and pH, would be critical in obtaining the desired product. For example, the synthesis of copper(II) complexes with related N,N,N-tridentate quinolinyl anilido-imine ligands involves the reaction of the ligand with a copper(II) salt in an organic solvent. nih.gov Similarly, iron(II) complexes with pyridinecarboxamide ligands have been synthesized by reacting an iron(II) salt with the ligand under reflux. researchgate.net
Given the versatile coordination chemistry of pyridine derivatives, it is expected that this compound could form complexes with a wide range of transition metals including platinum, cobalt, copper, zinc, iron, and nickel. nih.govjscimedcentral.comrsc.orgmdpi.comnih.gov The formation of complexes with these metals is well-documented for other substituted pyridine and diamine ligands. frontiersin.orgresearchgate.net
Determination of Metal-Ligand Stoichiometry
The stoichiometry of the resulting metal complexes would depend on the coordination number of the metal ion, the denticity of the ligand, and the reaction conditions. Common stoichiometries for bidentate ligands include 1:1, 1:2, and 1:3 (metal:ligand). For instance, a metal ion with a coordination number of four could form a 1:2 complex with a bidentate ligand, resulting in a [M(L)₂]ⁿ⁺ species. A metal ion with a coordination number of six could form a 1:3 complex, [M(L)₃]ⁿ⁺.
The determination of metal-ligand stoichiometry is typically achieved through techniques such as elemental analysis, mass spectrometry, and spectrophotometric titrations. studentshare.org For example, in the study of cobalt(III) and iron(III) complexes with thiosemicarbazone ligands, both 1:1 and 1:2 metal-to-ligand stoichiometries were observed and characterized. nih.gov
Interactive Table: Plausible Stoichiometries
| Metal Ion | Assumed Coordination Number | Plausible Stoichiometry (Metal:Ligand) with Bidentate Ligand |
| Pt(II) | 4 | 1:2 |
| Co(II) | 4 or 6 | 1:2 or 1:3 |
| Cu(II) | 4 or 6 | 1:2 or 1:3 |
| Zn(II) | 4 or 6 | 1:2 or 1:3 |
| Fe(II/III) | 6 | 1:2 or 1:3 |
| Ni(II) | 4 or 6 | 1:2 or 1:3 |
Elucidation of Coordination Geometry and Bonding (e.g., Square Planar, Tetrahedral, Octahedral)
The coordination geometry of the metal complexes is determined by the coordination number of the central metal ion and the nature of the ligands. libretexts.orglibretexts.org For the transition metals listed, several geometries are common.
Square Planar: This geometry is often observed for d⁸ metal ions such as Pt(II) and Ni(II) with a coordination number of four. wikipedia.org
Tetrahedral: This geometry is also common for a coordination number of four, particularly for d¹⁰ ions like Zn(II) and Cu(I). wikipedia.org
Octahedral: This is the most common geometry for a coordination number of six and is adopted by many transition metal ions, including Co(II/III), Fe(II/III), and Ni(II). libretexts.orgwikipedia.org
The specific geometry adopted by a complex of this compound would be influenced by the size of the metal ion and the steric constraints imposed by the ligand. The bonding in these complexes would involve the donation of electron pairs from the nitrogen donor atoms of the ligand to the empty orbitals of the metal ion, forming coordinate covalent bonds. The nature of this bonding can be further investigated using spectroscopic techniques such as IR and UV-Vis spectroscopy, as well as computational methods.
Interactive Table: Expected Coordination Geometries
| Metal Ion | d-electron count | Coordination Number | Expected Geometry |
| Pt(II) | d⁸ | 4 | Square Planar |
| Co(II) | d⁷ | 4 | Tetrahedral |
| Co(II) | d⁷ | 6 | Octahedral |
| Cu(II) | d⁹ | 4 | Distorted Square Planar/Tetrahedral |
| Cu(II) | d⁹ | 6 | Distorted Octahedral |
| Zn(II) | d¹⁰ | 4 | Tetrahedral |
| Fe(II) | d⁶ | 6 | Octahedral |
| Ni(II) | d⁸ | 4 | Square Planar |
| Ni(II) | d⁸ | 6 | Octahedral |
Electronic and Magnetic Properties of Coordination Compounds
The electronic and magnetic properties of coordination compounds are intrinsically linked to the nature of the metal ion and the surrounding ligand field. In the case of complexes formed with this compound, the electronic signature and magnetic behavior are dictated by the interplay between the d-orbitals of the central metal and the donor atoms of the ligand. While specific research on the coordination complexes of this compound is not extensively documented in publicly available literature, we can infer the expected properties based on studies of analogous metal complexes with substituted pyridine and diamine ligands.
Spectroscopic Signatures of Metal Complexes (e.g., d-d Transitions)
The electronic spectra of transition metal complexes in the UV-Visible region are characterized by absorption bands that arise from electronic transitions. These can be broadly categorized as d-d transitions (or ligand field transitions), charge-transfer transitions (ligand-to-metal, LMCT, or metal-to-ligand, MLCT), and intra-ligand transitions.
The d-d transitions involve the promotion of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the metal ion. These transitions are typically weak in intensity and provide valuable information about the geometry and the ligand field splitting energy (Δ) of the complex. The energy and number of d-d bands depend on the specific metal ion, its oxidation state, and the coordination environment created by the ligand. For instance, in an octahedral complex of a d¹ ion like Ti(III), a single absorption band is expected, corresponding to the t₂g → eg transition.
In the absence of specific data for this compound complexes, we can look at related systems. For example, the electronic spectra of Co(II) complexes with other pyridine-based ligands often show multiple bands in the visible region, consistent with an octahedral or distorted octahedral geometry. These bands are assigned to transitions from the ⁴T₁g(F) ground state to higher energy quartet states (⁴T₂g(F), ⁴A₂g(F), and ⁴T₁g(P)).
Below is a table of representative d-d transition data for some transition metal complexes with related N-donor ligands, illustrating the types of electronic transitions observed.
| Complex | Metal Ion | d-d Transition Bands (cm⁻¹) | Assignment | Geometry |
| [Co(L¹)₂(H₂O)₂]Cl₂ | Co(II) | ~16,000, ~19,000 | ⁴T₁g → ⁴A₂g, ⁴T₁g → ⁴T₁g(P) | Octahedral |
| [Ni(L²)₂(H₂O)₂]Cl₂ | Ni(II) | ~10,500, ~16,500, ~27,000 | ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P) | Octahedral |
| [Cu(L³)(H₂O)₄]SO₄ | Cu(II) | ~14,500 | ²Eg → ²T₂g | Distorted Octahedral |
Note: L¹, L², and L³ represent various substituted pyridine or diamine ligands. The data is illustrative and serves to provide examples of typical d-d transitions in such complexes.
Charge-transfer bands are usually much more intense than d-d bands and can sometimes obscure them. For complexes with this compound, LMCT bands might be expected where the electron density is transferred from the ligand's π-orbitals to the metal's empty or partially filled d-orbitals.
Magnetic Studies and Anisotropy of Metal Centers
Magnetic susceptibility measurements provide insight into the number of unpaired electrons in a metal complex, which in turn helps to determine the spin state and the electronic configuration of the metal ion. The effective magnetic moment (μ_eff) can be calculated from the measured magnetic susceptibility and is often compared to the theoretical spin-only value.
For a first-row transition metal ion, the spin-only magnetic moment can be estimated using the formula:
μ_so = √[n(n+2)] B.M.
where 'n' is the number of unpaired electrons and B.M. stands for Bohr Magnetons.
Deviations from the spin-only value can arise from orbital contributions to the magnetic moment and spin-orbit coupling. For instance, high-spin octahedral Co(II) complexes (d⁷) typically exhibit magnetic moments in the range of 4.7–5.2 B.M., which is significantly higher than the spin-only value of 3.87 B.M., due to a large orbital contribution. nih.gov In contrast, Ni(II) complexes in an octahedral environment (d⁸) usually have magnetic moments between 2.9 and 3.4 B.M., which is closer to the spin-only value of 2.83 B.M. nih.gov
The following table presents typical magnetic moment data for some transition metal complexes with related N-donor ligands.
| Complex | Metal Ion | Number of Unpaired Electrons (n) | Spin-Only Magnetic Moment (μ_so) (B.M.) | Observed Magnetic Moment (μ_eff) (B.M.) |
| [Co(L¹)₂(H₂O)₂]Cl₂ | Co(II) | 3 | 3.87 | 4.82 |
| [Ni(L²)₂(H₂O)₂]Cl₂ | Ni(II) | 2 | 2.83 | 2.85 |
| [Cu(L³)₂(H₂O)₂]Cl₂ | Cu(II) | 1 | 1.73 | 1.75 |
Note: L¹, L², and L³ represent various substituted pyridine or diamine ligands. The data is illustrative of typical magnetic properties.
Magnetic anisotropy is an important property, particularly in the context of single-molecule magnets (SMMs). It refers to the directional dependence of the magnetic properties of a material. In a coordination complex, magnetic anisotropy arises from the spin-orbit coupling in conjunction with a non-symmetrical ligand field. The geometry of the complex and the nature of the ligands play a crucial role in determining the magnitude and sign of the magnetic anisotropy. For instance, five-coordinate Co(II) complexes have been shown to exhibit significant magnetic anisotropy.
Electrochemical and Redox Behavior of Complexes
The electrochemical behavior of coordination compounds provides information about their redox properties, such as the stability of different oxidation states of the central metal ion and the potential for the complex to act as a redox catalyst. Cyclic voltammetry (CV) is a powerful technique used to study these processes. A cyclic voltammogram plots the current response of a system to a triangular potential sweep.
The voltammogram can reveal the potentials at which redox events (oxidation or reduction) occur. For a reversible one-electron process, the separation between the anodic (oxidation) and cathodic (reduction) peak potentials (ΔEp) is typically around 59 mV at room temperature. The half-wave potential (E₁/₂), which is the average of the anodic and cathodic peak potentials, provides a good approximation of the standard redox potential of the couple.
For complexes of this compound, one would expect the electrochemical behavior to be influenced by the electronic properties of the ligand. The electron-donating or withdrawing nature of the substituents on the pyridine ring can modulate the electron density at the metal center, thereby affecting the redox potentials. For example, electron-donating groups on the ligand would be expected to make the metal center more electron-rich and thus easier to oxidize (a more negative oxidation potential).
The table below shows representative redox potential data for metal complexes with related polypyridine ligands, illustrating the range of redox potentials that might be observed. nih.gov
| Complex | Redox Couple | E₁/₂ (V vs. Fc⁺/Fc) | ΔEp (mV) | Solvent |
| [Co(bpy)₃]²⁺/³⁺ | Co(II)/Co(III) | +0.35 | 70 | CH₃CN |
| [Co(tpy)₂]²⁺/³⁺ | Co(II)/Co(III) | +0.28 | 65 | CH₃CN |
| [Fe(bpy)₃]²⁺/³⁺ | Fe(II)/Fe(III) | +1.06 | 60 | CH₃CN |
Note: bpy = 2,2'-bipyridine, tpy = 2,2':6',2''-terpyridine. The data is illustrative and provides examples of redox behavior in related systems.
In addition to metal-centered redox processes, the ligand itself can sometimes be redox-active, leading to more complex electrochemical behavior.
Applications in Medicinal Chemistry and Drug Discovery
Antineoplastic / Anticancer Activity
A thorough review of scientific databases and literature reveals no specific studies focused on the antineoplastic or anticancer properties of 2-Chloro-N4,6-dimethylpyridine-3,4-diamine. While the broader class of pyridine (B92270) and pyrimidine (B1678525) derivatives has been a subject of interest in cancer research, specific data for this compound is not present in the available search results.
In vitro Cytotoxic Efficacy against Human Cancer Cell Lines (e.g., HepG2, DLD-1, A549, A375, C32, MCF-7)
There is no published data detailing the in vitro cytotoxic effects of this compound on the specified human cancer cell lines. Consequently, no data table of IC₅₀ values can be provided. Research on other novel benzimidazole (B57391) derivatives has shown cytotoxic effects against lines such as A549, HepG2, MCF-7, and DLD-1, but these findings are not directly applicable to the subject compound. jksus.orgresearchgate.net
Modulation of Intracellular Processes (e.g., F-actin Depolarization)
There are no available studies that investigate the modulation of intracellular processes, such as F-actin depolarization, by this compound.
Structure-Activity Relationships (SAR) for Anticancer Potential
Due to the absence of research on the anticancer activity of this compound, no structure-activity relationship (SAR) studies for its anticancer potential have been established. SAR studies for other related compounds, like Ru(II) and Os(II) complexes of 2-pyridinecarbothioamide ligands, have been conducted, but this information is not specific to the compound . nih.gov
Antimicrobial Activity
Similar to the lack of anticancer research, specific studies detailing the antimicrobial properties of this compound are not found in the current body of scientific literature. While various pyridine derivatives are known to exhibit antimicrobial effects, data for this specific compound is absent. mdpi.com
Antibacterial Spectrum and Efficacy (Gram-Positive and Gram-Negative)
There is no available data on the antibacterial spectrum and efficacy of this compound against either Gram-positive or Gram-negative bacteria. Therefore, a data table of its minimum inhibitory concentrations (MIC) cannot be compiled. Studies on other substituted quinazoline-2,4-diamines have shown activity against multidrug-resistant Gram-negative bacteria like Acinetobacter baumannii, and other pyridine derivatives have demonstrated effects against Gram-positive bacteria, but these findings are not directly transferable. mdpi.comnih.gov
Antifungal Properties
While direct experimental data on the antifungal properties of this compound is not extensively documented in publicly available literature, the structural components of the molecule suggest potential antifungal activity. The 2-chloropyridine (B119429) moiety is a known feature in compounds developed for fungicidal applications. nih.gov For instance, studies on 2-chloro-N-phenylacetamide have demonstrated its efficacy against fluconazole-resistant Candida species and Aspergillus flavus. jksus.orgscielo.brmdpi.comimedpub.comimist.ma This activity is believed to stem from its ability to inhibit biofilm formation and disrupt preformed biofilms. scielo.brmdpi.com
Furthermore, various pyridine derivatives have been synthesized and evaluated for their antifungal properties. For example, certain 2-aminopyridine (B139424) lactone derivatives have shown moderate to good antifungal activity against Aspergillus ochraceus and Aspergillus flavus. mdpi.com A study on novel pyridinone and triazine heterocycles identified compounds with antifungal properties against Candida albicans, including activity against drug-resistant strains and inhibition of biofilm formation. nih.gov The proposed mechanisms for some of these related compounds include the inhibition of essential fungal enzymes. For example, in silico studies of 2-chloro-N-phenylacetamide suggest the inhibition of dihydrofolate reductase (DHFR) as a possible mechanism of its antifungal action. nih.gov Another study on a synthetic amide, 2-chloro-N-phenylacetamide (A1Cl), suggested that its antifungal mechanism against Aspergillus flavus likely involves binding to ergosterol (B1671047) on the fungal plasma membrane and possibly inhibiting DNA synthesis through thymidylate synthase inhibition. mdpi.comscielo.br
Table 1: Antifungal Activity of Structurally Related Pyridine Derivatives
| Compound/Derivative Class | Fungal Strain(s) | Observed Effect | Reference(s) |
| 2-chloro-N-phenylacetamide | Candida albicans, Candida parapsilosis | Inhibition of planktonic cells and biofilm | jksus.orgmdpi.com |
| 2-chloro-N-phenylacetamide | Aspergillus flavus | Antifungal activity, inhibition of conidial germination | imedpub.comimist.ma |
| 2-aminopyridine δ-lactone derivatives | Aspergillus ochraceus, Aspergillus flavus | Moderate to very good antifungal activity | mdpi.com |
| Pyridinone heterocycle | Candida albicans | Fungicidal activity, inhibition of biofilm formation | nih.gov |
Antiviral Efficacy
For instance, certain N-monocarbamoyl derivatives of 2,6-diaminopyridine (B39239) have demonstrated significant antiviral activity against herpes simplex virus (HSV)-1. nih.gov In other studies, 4-amino-5-halogenated-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines, which contain a diaminopyrimidine-like core, were found to be active against human cytomegalovirus and herpes simplex type 1. nih.gov More recently, derivatives of pyrimido[4,5-d]pyrimidines, which can be considered fused diaminopyrimidine systems, have shown selective efficacy against human coronaviruses HCoV-229E and HCoV-OC43. mdpi.com In some of these active compounds, the presence of an exocyclic secondary nitrogen was suggested to be important for the antiviral action. mdpi.com
The mechanisms of action for antiviral pyridine derivatives are diverse and target various stages of the viral life cycle. researchgate.netnih.gov These can include the inhibition of viral entry and uncoating, interference with viral nucleic acid replication, and blocking the processing of viral proteins. scielo.brnih.govnih.gov For example, some antiviral agents function by inhibiting viral enzymes such as reverse transcriptase or proteases. researchgate.net
Table 2: Antiviral Activity of Related Diamino-Heterocyclic Scaffolds
| Compound/Derivative Class | Virus(es) | Key Findings | Reference(s) |
| N-monocarbamoyl 2,6-diaminopyridines | Herpes Simplex Virus (HSV)-1 | Significant antiviral activity observed. | nih.gov |
| 4-Amino-5-halogenated pyrrolo[2,3-d]pyrimidines | Human Cytomegalovirus, HSV-1 | Active against the tested viruses. | nih.gov |
| Pyrimido[4,5-d]pyrimidine derivatives | Human Coronaviruses (HCoV-229E, HCoV-OC43) | Selective antiviral activity. | mdpi.com |
| Chenopodin-derived synthetic peptides | SARS-CoV-2 | Significant inhibition of viral replication. | mdpi.com |
Anti-inflammatory and Immunomodulatory Potential (based on related scaffolds)
The pyridine nucleus is a constituent of several established anti-inflammatory drugs. scielo.br The anti-inflammatory effects of pyridine-containing compounds are often attributed to their ability to modulate the production of inflammatory mediators. bas.bgresearchgate.netnih.gov While direct studies on the anti-inflammatory properties of this compound are lacking, research on related scaffolds, such as aminopyridine derivatives, suggests a potential for such activity.
For example, peptide derivatives of 4-aminopyridine (B3432731) have been investigated for their anti-inflammatory effects in a rat model of immune complex-induced inflammation. bas.bgresearchgate.net Some of these derivatives demonstrated a clear anti-inflammatory effect and inhibited the proteolytic activity of matrix metalloproteinases (MMPs), which are involved in inflammation. bas.bgresearchgate.net The mechanism of action for many anti-inflammatory drugs, including those with a pyridine core, involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent inflammatory mediators. imedpub.comnih.govnih.govyoutube.comyoutube.com Some 3H-imidazo[4,5-b]pyridine derivatives have shown selective inhibitory activity against COX-2. researchgate.net
Table 3: Anti-inflammatory and Immunomodulatory Activity of Related Pyridine Scaffolds
| Compound/Derivative Class | Model/Target | Observed Effect | Reference(s) |
| 4-aminopyridine peptide derivatives | Rat model of inflammation | Anti-inflammatory effect, inhibition of MMP-2 and -9 | bas.bgresearchgate.net |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridines | COX-1 and COX-2 enzymes | Selective inhibition of COX-2 | researchgate.net |
| Miroprofen (an imidazopyridine derivative) | Various experimental inflammation models | Potent anti-inflammatory activity | nih.gov |
Molecular Docking and Receptor Interaction Studies
Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a receptor, providing insights into potential biological activity and guiding drug design. jksus.orgmdpi.com
Prediction of Ligand-Protein Binding Modes and Affinities
For a molecule like this compound, molecular docking studies could predict its binding affinity to various protein targets, such as fungal or viral enzymes. For instance, docking studies have been employed to investigate the binding of 2-chloropyridine derivatives to the active site of telomerase, an enzyme implicated in cancer. researchgate.netnih.gov In the context of antifungal research, docking simulations have been used to explore the interaction of 2-chloro-N-phenylacetamide with fungal enzymes like dihydrofolate reductase (DHFR) and lanosterol (B1674476) 14-α-demethylase. nih.govnih.gov Similarly, for antiviral applications, docking studies have been performed on pyridine and pyrimidine derivatives against viral proteases, such as the main protease (Mpro) of SARS-CoV-2. imist.mamdpi.comnih.govimist.ma These studies help in understanding how the ligand fits into the binding pocket of the protein and which interactions (e.g., hydrogen bonds, hydrophobic interactions) are crucial for binding. The binding affinity is often expressed as a docking score or binding energy, with lower values typically indicating a more favorable interaction.
Table 4: Examples of Molecular Docking Studies on Related Scaffolds
| Compound Class | Protein Target | Key Finding from Docking Study | Reference(s) |
| 2-chloropyridine derivatives | Telomerase (3DU6) | Determination of a probable binding model in the active site. | researchgate.netnih.gov |
| 2-chloro-N-phenylacetamide | Dihydrofolate reductase (DHFR) | Suggested as a potential mechanism of antifungal activity. | nih.gov |
| Pyridopyrimidine derivatives | SARS-CoV-2 Main Protease (Mpro) | Identification of binding modes and interactions with active site residues. | mdpi.comnih.gov |
| Phloroglucinol derivatives with allylamine | Squalene epoxidase (SE) | Compounds showed good interaction with the protein binding site. | nih.gov |
| Quinoxaline-triazole compounds | Lanosterol 14-α-demethylase | Docking results were in harmony with in vitro antifungal activity. | nih.gov |
Elucidation of Molecular Mechanisms of Action
Molecular docking studies are instrumental in elucidating the potential molecular mechanisms of action of a compound. By visualizing the predicted binding pose of a ligand within a protein's active site, researchers can hypothesize how the compound might inhibit the protein's function. For example, if a compound is predicted to form strong hydrogen bonds with key catalytic residues in an enzyme's active site, it is likely to act as an inhibitor of that enzyme.
In the context of antifungal pyridine derivatives, docking studies have suggested that they may act by inhibiting enzymes crucial for fungal survival, such as those involved in ergosterol biosynthesis or DNA synthesis. mdpi.comscielo.br For antiviral pyridine compounds, docking can reveal interactions with viral proteases or polymerases, suggesting a mechanism of inhibiting viral replication. researchgate.netmdpi.comnih.gov The insights gained from these computational studies can then be validated through experimental assays.
Role as a Privileged Scaffold in Drug Design
A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. mdpi.com The pyridine ring is widely recognized as a privileged scaffold in medicinal chemistry due to its presence in numerous FDA-approved drugs and biologically active compounds. nih.govresearchgate.netmdpi.com
The diaminopyrimidine scaffold, which is structurally related to diaminopyridines, is also considered a privileged structure, particularly in the design of kinase inhibitors. nih.gov The 2,4-diaminopyrimidine (B92962) core can form key hydrogen bond interactions with the hinge region of kinases, anchoring the inhibitor in the active site. nih.gov Given that this compound contains a diaminopyridine structure, it can be considered a valuable scaffold for the design of inhibitors targeting a range of enzymes, particularly kinases. The presence of the chloro and dimethyl groups provides additional points for modification to optimize potency, selectivity, and pharmacokinetic properties. The diaminopyridine motif itself is present in several marketed drugs. researchgate.net
Role in Chemical Synthesis and Materials Science
Intermediate in the Synthesis of Complex Organic Molecules
Heterocyclic compounds, particularly those containing nitrogen, are fundamental to medicinal chemistry and materials science. Substituted pyridines serve as crucial scaffolds in numerous pharmacologically active compounds. nih.gov
The presence of multiple reactive sites on 2-Chloro-N4,6-dimethylpyridine-3,4-diamine allows for its use as a starting material for more complex pyridine (B92270) derivatives. The chlorine atom can be substituted via nucleophilic aromatic substitution, and the amine groups can undergo a variety of reactions, including acylation, alkylation, and condensation. While specific research detailing the use of this exact compound as a precursor is not extensively published, the reactivity of similar chloropyridine and aminopyridine systems is well-documented, suggesting its potential in creating diverse molecular architectures. mdpi.com
Ortho-diamines are classic precursors for the synthesis of fused five- and six-membered heterocyclic rings. The vicinal diamine groups on the pyridine ring of this compound are ideally positioned to react with 1,2-dicarbonyl compounds, or their equivalents, to form fused pyrazine (B50134) rings, leading to the formation of pyridopyrazines. Similarly, reaction with reagents like nitrous acid or sulfur monochloride could yield fused triazole or thiadiazole systems, respectively. Such fused systems are of significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties.
Potential in Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic forces. bldpharm.com Molecular recognition, a key concept within this field, describes the specific binding between a host and a guest molecule.
The structure of this compound is rich in features that are conducive to forming supramolecular assemblies. The two amino groups are excellent hydrogen bond donors, while the pyridine nitrogen is a hydrogen bond acceptor. These features allow the molecule to self-assemble or to bind with other complementary molecules. Studies on similar amino-chloropyridine derivatives have shown their ability to form cocrystals and molecular salts through hydrogen bonding and other weak interactions like halogen bonding. The interplay of hydrogen bonding from the diamines and potential halogen bonding from the chlorine atom could lead to the formation of complex and predictable multi-dimensional networks.
Applications as Ligands in Catalysis
The nitrogen atoms in the pyridine ring and the two amino groups make this compound a potential multidentate ligand for coordinating with metal ions. Such metal complexes can be highly effective catalysts for a wide range of organic transformations. The combination of a soft pyridine nitrogen and harder amine nitrogens offers a unique coordination environment. Depending on the metal center, these ligands can be used to create catalysts for reactions such as cross-coupling, hydrogenation, or oxidation. The formation of stable chelate rings with a metal center can enhance the stability and activity of the resulting catalyst. The dynamic nature of metallosupramolecular systems, where ligands and metal ions self-assemble, can lead to complex catalytic structures like helicates or tetrahedra, which can exhibit unique reactivity and selectivity.
Q & A
Q. Basic
- HPLC : Use a C18 column with UV detection (254 nm) to assess purity. Mobile phase: acetonitrile/water (70:30, 0.1% TFA). Compare retention times to USP pyridine analog standards .
- NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm substitution patterns. Key signals: δ ~2.3 ppm (N-CH₃), δ ~6.8 ppm (pyridine H). DEPT-135 clarifies carbon hybridization .
- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion confirmation (expected [M+H]⁺ ~200–220 m/z).
Advanced : For trace impurities, employ LC-MS/MS with ion trap detectors to identify degradation products (e.g., dechlorinated analogs) .
How can researchers address discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts)?
Advanced
Discrepancies often arise from solvent effects, tautomerism, or paramagnetic impurities. Strategies:
Solvent Variation : Compare NMR spectra in DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts.
2D NMR : Use COSY and HSQC to resolve overlapping signals. For example, HSQC can link ambiguous protons to specific carbons .
Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data.
Example Case : A downfield shift in the pyridine H may indicate electron-withdrawing effects from the chloro group, but computational modeling can validate if steric effects dominate .
What strategies are effective in resolving conflicting reports on the reactivity of the chloro substituent in nucleophilic substitution reactions?
Advanced
Conflicting reactivity data may stem from competing reaction pathways (e.g., elimination vs. substitution). To resolve:
- Kinetic Studies : Monitor reaction progress via in-situ IR or HPLC to identify intermediates.
- Isotopic Labeling : Use ³⁶Cl-labeled substrates to track substitution vs. elimination products.
- Steric Maps : Computational tools (e.g., molecular docking) can predict accessibility of the chloro group to nucleophiles.
Q. Table: Reactivity Variables
| Variable | Impact on Reactivity | Experimental Control |
|---|---|---|
| Solvent Polarity | Higher polarity favors SN² | Use DMF or DMSO for polar aprotic conditions |
| Nucleophile Strength | Weak bases (e.g., NH₃) favor substitution | Pre-treat nucleophiles with NaH |
What are the critical storage conditions to ensure the stability of this compound during experimental use?
Basic
Store in tightly sealed, light-resistant containers (e.g., amber glass) at controlled room temperature (20–25°C). Avoid humidity to prevent hydrolysis of the chloro group. For long-term storage, consider argon purging to limit oxidation .
Q. Stability Data :
| Condition | Degradation Rate (per month) | Mitigation Strategy |
|---|---|---|
| Light Exposure | 5–10% | Use amber vials |
| High Humidity | 8–12% | Store with desiccants (silica gel) |
How can the electronic effects of the chloro and dimethyl groups influence the compound’s reactivity in catalytic applications?
Advanced
The chloro group (electron-withdrawing) decreases electron density at the 2-position, enhancing susceptibility to nucleophilic attack. Conversely, N4,6-dimethyl groups (electron-donating) increase electron density on the pyridine ring, potentially stabilizing intermediates.
Q. Methodological Analysis :
- UV-Vis Spectroscopy : Compare λₘₐₓ shifts in polar vs. nonpolar solvents to quantify electronic effects.
- Cyclic Voltammetry : Measure redox potentials to assess electron-donating/withdrawing impacts .
Example : In catalytic hydrogenation, the chloro group may act as a directing group, while dimethylamines stabilize transition-metal complexes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
